molecular formula C10H12FNO B1373758 3-[(4-Fluorobenzyl)oxy]azetidine CAS No. 1121620-48-1

3-[(4-Fluorobenzyl)oxy]azetidine

Cat. No.: B1373758
CAS No.: 1121620-48-1
M. Wt: 181.21 g/mol
InChI Key: CXKUYRJNAIFRAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Fluorobenzyl)oxy]azetidine (CAS: 1993053-87-4 as its hydrochloride salt) is an azetidine derivative functionalized with a 4-fluorobenzyl ether group. The 4-fluorobenzyl substituent introduces lipophilicity and electronic modulation, enhancing interactions with biological targets such as enzymes or receptors. This compound is primarily used in research settings for drug discovery, particularly in optimizing pharmacokinetic properties like plasma protein binding (PPB) and metabolic stability .

Properties

IUPAC Name

3-[(4-fluorophenyl)methoxy]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c11-9-3-1-8(2-4-9)7-13-10-5-12-6-10/h1-4,10,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXKUYRJNAIFRAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Azetidine with 4-Fluorobenzyl Halides

One common method involves the direct alkylation of azetidine or azetidine derivatives with 4-fluorobenzyl bromide or chloride. This reaction is typically conducted in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, using a base like potassium carbonate or sodium hydride to deprotonate the azetidine nitrogen and promote nucleophilic substitution.

Parameter Typical Conditions Notes
Substrate Azetidine or N-protected azetidine Purity affects yield
Electrophile 4-Fluorobenzyl bromide or chloride Commercially available or synthesized
Base Potassium carbonate, sodium hydride Ensures deprotonation of azetidine N
Solvent DMF, acetonitrile, or DMSO Polar aprotic solvents preferred
Temperature Room temperature to 80°C Higher temp can improve rate but may cause side reactions
Reaction Time 12–24 hours Monitored by TLC or HPLC
Yield Moderate to good (50–85%) Depends on substrate purity and conditions

Synthesis via Ring Closure of Precursors Bearing 4-Fluorobenzyl Ether

An alternative approach involves preparing a linear precursor with a 4-fluorobenzyl ether moiety and a suitable leaving group positioned for intramolecular cyclization to form the azetidine ring.

  • Step 1: Preparation of 4-fluorobenzyl-protected amino alcohol or halide intermediate.
  • Step 2: Intramolecular nucleophilic substitution or base-induced cyclization to form the azetidine ring.

This method allows for better control of regio- and stereochemistry.

Step Reagents/Conditions Outcome
Formation of precursor 4-Fluorobenzyl bromide + amino alcohol Ether linkage formed
Cyclization Base (e.g., K2CO3, NaH) in polar solvent Azetidine ring closure
Temperature 50–100°C Optimized for maximal cyclization
Reaction Time 6–24 hours Monitored by NMR or LC-MS
Yield Typically 60–75% Purification by chromatography

Use of Reductive Amination and Substitution Reactions

In some synthetic routes, reductive amination or nucleophilic substitution is employed to introduce the azetidine ring or the 4-fluorobenzyl ether group. For example, reductive amination of azetidine derivatives with 4-fluorobenzaldehyde followed by reduction can yield the target compound.

Reaction Type Reagents Conditions Notes
Reductive amination 4-Fluorobenzaldehyde + azetidine + NaBH3CN or NaBH(OAc)3 Room temperature, mild acidic conditions Selective formation of secondary amine
Nucleophilic substitution Azetidine + 4-fluorobenzyl halide + base DMF, 50–80°C Direct ether formation possible
  • The use of anhydrous conditions and polar aprotic solvents significantly improves the yield and purity of 3-[(4-Fluorobenzyl)oxy]azetidine.
  • Bases such as potassium carbonate provide mild conditions that minimize side reactions, while stronger bases like sodium hydride can increase reaction rates but require careful handling.
  • Reaction temperature and time must be optimized to balance conversion and minimize by-products.
  • Purification typically involves extraction, crystallization, or chromatographic techniques to achieve high purity (>95%) suitable for biological testing.
Method Key Reagents/Conditions Advantages Limitations Typical Yield (%)
Alkylation of azetidine Azetidine, 4-fluorobenzyl bromide, K2CO3, DMF, 50–80°C Straightforward, scalable Possible over-alkylation 50–85
Ring closure of precursors 4-Fluorobenzyl ether precursor, base (K2CO3), polar solvent, 50–100°C Good regioselectivity, controlled stereochemistry Multi-step synthesis 60–75
Reductive amination 4-Fluorobenzaldehyde, azetidine, NaBH3CN, mild acid Mild conditions, selective Requires aldehyde precursor 55–70

The preparation of this compound is well-established through multiple synthetic routes, primarily involving alkylation of azetidine or ring closure strategies. The choice of method depends on available starting materials, desired scale, and purity requirements. Optimization of reaction conditions such as solvent, base, temperature, and time is critical to maximize yield and minimize impurities. These methods enable the production of this compound for further pharmacological and medicinal chemistry research.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Fluorobenzyl)oxy]azetidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorobenzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-[(4-Fluorobenzyl)oxy]azetidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its therapeutic potential in drug development, particularly in preclinical and clinical trials.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(4-Fluorobenzyl)oxy]azetidine is driven by its considerable ring strain, which makes it highly reactive under appropriate conditions . The compound can interact with various molecular targets and pathways, depending on its specific application. For example, in medicinal chemistry, it may target specific enzymes or receptors to exert its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Fluorinated Benzyloxy Derivatives

a. 3-[(3,5-Difluorobenzyl)oxy]azetidine (CAS: 1121595-11-6)
  • Structural Difference : 3,5-Difluorobenzyl group replaces 4-fluorobenzyl.
  • Molecular Weight : ~199.20 g/mol (vs. 183.19 g/mol for 3-[(4-Fluorobenzyl)oxy]azetidine).
  • Application : Used in studies exploring halogen bonding effects in enzyme inhibition .
b. 3-((2,3-Difluorobenzyl)oxy)azetidine hydrochloride
  • Structural Difference : 2,3-Difluorobenzyl group introduces ortho-substitution.
  • Impact : Ortho-fluorines create steric hindrance, possibly reducing metabolic oxidation compared to para-substituted analogs.
  • Molecular Weight : 235.66 g/mol (hydrochloride salt).
  • Synthetic Yield : Lower yields reported for ortho-substituted derivatives due to steric challenges in synthesis .
c. 3-[(2,4-Difluorobenzyl)oxy]azetidine (CAS: 1121592-60-6)
  • Structural Difference : 2,4-Difluorobenzyl group combines meta- and para-substitution.
  • Impact : Balances electronic effects and lipophilicity, often improving blood-brain barrier penetration in CNS-targeted drugs.
  • Hazard Classification : Classified as an irritant, similar to other azetidine derivatives .

Non-Fluorinated and Alkyl-Substituted Analogs

a. 3-[(4-Methylpentyl)oxy]azetidine (CAS: 1341497-10-6)
  • Structural Difference : Aliphatic 4-methylpentyl group replaces aromatic benzyl.
  • Impact : Increased lipophilicity (logD7.4 ~2.5) enhances membrane permeability but may reduce target specificity.
  • Molecular Weight : 157.25 g/mol, significantly lower than fluorinated analogs .
b. (R)-3-((Tetrahydrofuran-3-yl)oxy)azetidine (CAS: 2088131-65-9)
  • Structural Difference : Tetrahydrofuran (THF) moiety introduces a cyclic ether.
  • Impact : Enhances aqueous solubility (predicted LogP ~0.5) and introduces stereochemical complexity.

Phenoxy vs. Benzyloxy Derivatives

3-(4-Fluorophenoxy)azetidine (CAS: 702628-84-0)
  • Structural Difference: 4-fluorophenoxy group replaces benzyloxy.
  • Impact : The ether linkage reduces steric bulk and increases metabolic susceptibility compared to benzyl-protected analogs.
  • Molecular Weight : 167.18 g/mol, with lower plasma protein binding (PPB) reported in preclinical studies .

Key Research Findings and Data Tables

Discussion of Structural Optimization

  • Fluorine Position : Para-substitution (4-F) optimizes PPB and metabolic stability, as seen in AZD4721, where replacing 2,3-difluorobenzyl with 4-fluorobenzyl improved PPB by 6-fold .
  • Benzyl vs. Phenoxy: Benzyloxy groups generally confer higher metabolic stability due to reduced oxidative cleavage compared to phenoxy ethers .
  • Aliphatic vs. Aromatic : Aliphatic chains (e.g., 4-methylpentyl) prioritize lipophilicity for membrane penetration, while fluorinated aromatics balance target engagement and solubility .

Q & A

Q. What synthetic strategies are optimal for introducing the 4-fluorobenzyl ether group into azetidine derivatives?

The 4-fluorobenzyl ether moiety is typically introduced via nucleophilic substitution or Mitsunobu reactions. For example, trans-4-((4-fluorobenzyl)oxy)cyclohexylamine can be synthesized by reacting 4-fluorobenzyl bromide with a hydroxylated azetidine precursor under basic conditions (e.g., NaH in DMF). Yield optimization (e.g., 33% in ) requires careful control of reaction time, stoichiometry, and purification via RP-HPLC . Key parameters include:

  • Reagents : 4-fluorobenzyl bromide, azetidine derivatives, base (e.g., NaH).
  • Purification : RP-HPLC (C18 column, ACN/water gradient).
  • Characterization : 1H/13C/19F^1H/^{13}C/^{19}F NMR to confirm regiochemistry and purity (>95%) .

Q. How do spectroscopic methods (NMR, LCMS) validate the structure of 3-[(4-Fluorobenzyl)oxy]azetidine derivatives?

  • 1H^1H NMR : Key signals include aromatic protons (δ 7.18–7.09 ppm for fluorobenzyl), azetidine C-H (δ 3.35–3.49 ppm), and ether-linked CH2_2 (δ 4.44 ppm) .
  • 19F^{19}F NMR : A single peak near δ −116 ppm confirms the para-fluorine substituent .
  • LCMS : ESI+ mode detects [M+H]+^+ ions (e.g., m/z 383 for C21_{21}H22_{22}F4_4N2_2O) .

Q. What role does the 4-fluorobenzyl group play in modulating physicochemical properties?

The 4-fluorobenzyl ether increases lipophilicity (logP ~2.9) and enhances metabolic stability by reducing oxidative metabolism. Fluorine’s electron-withdrawing effect strengthens the ether bond against hydrolysis . Comparative studies show that replacing difluorobenzyl with 4-fluorobenzyl improves plasma protein binding (PPB) by ~6-fold, as seen in AZD4721 vs. AZD5069 .

Advanced Research Questions

Q. How can structural modifications to this compound optimize pharmacokinetic properties?

  • Methylation : Adding a methyl group to the azetidine ring (e.g., 3-(difluoromethyl)azetidine) reduces metabolic clearance (CLint_{int} decreased by ~2-fold in human liver microsomes) .
  • Sulfonamide vs. Ether Linkages : Sulfonamide derivatives (e.g., 3-((4-chlorobenzyl)sulfonyl)benzoic acid) show higher solubility but lower PPB compared to ether-linked analogs .
  • Hybridization : Combining fluorobenzyl ethers with triazole or thiadiazine moieties (e.g., 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine) enhances target affinity in enzyme inhibition studies .

Q. What contradictions exist in structure-activity relationship (SAR) studies of fluorinated azetidine derivatives?

  • PPB vs. Free Fraction : While increased PPB (e.g., AZD4721) extends half-life, it reduces free fraction, potentially diminishing efficacy. This trade-off requires balancing logD (optimal range: 2–3) and PPB (~95–98%) .
  • Fluorine Position : Meta-fluorine substitution (e.g., 3-fluorobenzyl) reduces metabolic stability compared to para-substitution due to altered electronic effects .

Q. How is this compound utilized in protein interaction studies?

Azetidine derivatives like 3-CF3-diazirine-azetidine serve as photoaffinity probes for mapping ligand-protein interactions. The trifluoromethyl diazirine group enables UV-induced crosslinking, while the fluorobenzyl ether enhances membrane permeability . Methodological steps:

Synthesis : Introduce diazirine via carbodiimide coupling.

Incubation : Treat target proteins (e.g., kinases) with the probe.

Photoactivation : UV irradiation (365 nm, 5 min) induces covalent binding.

Analysis : LC-MS/MS identifies crosslinked peptide sequences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-Fluorobenzyl)oxy]azetidine
Reactant of Route 2
Reactant of Route 2
3-[(4-Fluorobenzyl)oxy]azetidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.